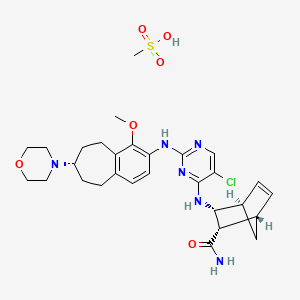

CEP-28122 mesylate salt

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C29H39ClN6O6S |

|---|---|

Molekulargewicht |

635.2 g/mol |

IUPAC-Name |

(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid |

InChI |

InChI=1S/C28H35ClN6O3.CH4O3S/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36;1-5(2,3)4/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34);1H3,(H,2,3,4)/t17-,18+,19+,23+,24-;/m1./s1 |

InChI-Schlüssel |

PIIIZYXUYVVFSN-WWQCAQLDSA-N |

Isomerische SMILES |

COC1=C(C=CC2=C1CC[C@H](CC2)N3CCOCC3)NC4=NC=C(C(=N4)N[C@@H]5[C@@H]6C[C@H]([C@@H]5C(=O)N)C=C6)Cl.CS(=O)(=O)O |

Kanonische SMILES |

COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl.CS(=O)(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Synthesis and Purification of CEP-28122 Mesylate Salt: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in various cancers. As a diaminopyrimidine derivative, its chemical structure allows for high-affinity binding to the ALK kinase domain, leading to the inhibition of its downstream signaling pathways and subsequent anti-tumor activity. This technical guide provides a comprehensive overview of the available information on CEP-28122, with a focus on its chemical properties, biological activity, and the signaling pathways it modulates. While a detailed, publicly available, step-by-step synthesis and purification protocol for CEP-28122 mesylate salt remains proprietary, this document outlines a representative synthetic approach for structurally related diaminopyrimidine compounds to provide valuable insights for researchers in the field.

Introduction to CEP-28122

CEP-28122 is a second-generation ALK inhibitor developed to address resistance to earlier inhibitors like crizotinib. It demonstrates significant potency against both wild-type and mutated forms of the ALK enzyme. The mesylate salt form of CEP-28122 is often utilized to improve its solubility and bioavailability.

Chemical Structure:

(1S,2S,3R,4R)-3-((5-chloro-2-(((S)-1-methoxy-7-morpholino-6,7,8,9-tetrahydro-5H-benzoannulen-2-yl)amino)pyrimidin-4-yl)amino)bicyclo[2.2.1]hept-5-ene-2-carboxamide methanesulfonate

Quantitative Biological Data

The biological activity of CEP-28122 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

| Parameter | Value | Assay Type | Reference |

| IC | 1.9 ± 0.5 nM | Enzyme-based TRF assay | |

| IC | 46 ± 10 nM | Enzyme-based assay | |

| Cellular IC | 20 nM | Karpas-299 cell line |

Table 1: In Vitro Inhibitory Activity of CEP-28122

| Animal Model | Dosage | Outcome | Reference |

| SCID mice with Sup-M2 tumor xenografts | 3, 10, or 30 mg/kg orally (24 days) | Dose-dependent antitumor activity | |

| Mice with ALK-positive tumor xenografts | 30 mg/kg single oral dose | >90% inhibition of ALK tyrosine phosphorylation for over 12 hours | |

| Mice with ALK-positive tumor xenografts | 30 mg/kg twice daily | Complete/near-complete tumor regressions |

Table 2: In Vivo Efficacy of CEP-28122

ALK Signaling Pathway and Mechanism of Action of CEP-28122

CEP-28122 exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK fusion protein, which in turn blocks the activation of downstream signaling cascades crucial for cancer cell proliferation and survival. The primary pathways affected include the STAT3, PI3K/AKT, and RAS/MAPK pathways.

Chemical Synthesis and Purification of this compound: A Representative Approach

While the specific, detailed synthesis and purification protocol for this compound is not publicly available, a general and representative synthetic strategy for similar 2,4-diaminopyrimidine-based ALK inhibitors can be outlined. This often involves a convergent synthesis approach.

Representative Synthetic Workflow

The synthesis can be conceptually divided into the preparation of three key fragments: the diaminopyrimidine core, the bicyclo[2.2.1]heptene amine side chain, and the substituted tetrahydro-benzoannulene aniline (B41778) derivative. These fragments are then coupled to form the final compound.

Experimental Protocols (Representative)

The following are generalized, representative protocols for the key steps in the synthesis of a diaminopyrimidine compound, which should be adapted and optimized for the specific synthesis of CEP-28122.

Protocol 1: Synthesis of the Diaminopyrimidine Intermediate (Nucleophilic Aromatic Substitution)

-

Reaction Setup: To a solution of 2,4,5-trichloropyrimidine in a suitable aprotic solvent (e.g., N,N-dimethylformamide or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base (e.g., diisopropylethylamine).

-

Amine Addition: Add a solution of the bicyclo[2.2.1]heptene amine derivative dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

Protocol 2: Synthesis of CEP-28122 Free Base (Final Coupling)

-

Reaction Setup: Dissolve the diaminopyrimidine intermediate and the substituted tetrahydro-benzoannulene aniline derivative in a suitable solvent (e.g., 2-butanol (B46777) or dioxane) in a sealed reaction vessel.

-

Catalysis: Add a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., Xantphos), followed by a base (e.g., cesium carbonate).

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 100-120 °C) for several hours.

-

Reaction Monitoring: Monitor the reaction progress by LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture, filter through celite, and concentrate. Purify the crude product by flash chromatography.

Protocol 3: Purification and Mesylate Salt Formation

-

Final Purification: The synthesized free base of CEP-28122 can be further purified by preparative high-performance liquid chromatography (HPLC) to achieve high purity (>99%).

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., a mixture of dichloromethane (B109758) and methanol).

-

Acid Addition: Add a stoichiometric amount of methanesulfonic acid (dissolved in a minimal amount of the same solvent) dropwise to the solution of the free base while stirring.

-

Crystallization: The mesylate salt may precipitate directly from the solution. If not, the solvent can be slowly evaporated, or an anti-solvent (e.g., diethyl ether or hexane) can be added to induce crystallization.

-

Isolation: Collect the crystalline solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum to yield the final this compound.

Conclusion

CEP-28122 is a highly effective ALK inhibitor with a well-characterized biological profile. While the precise details of its commercial synthesis and purification are proprietary, the information presented in this guide provides a solid foundation for researchers working with this compound or developing similar targeted therapies. The representative synthetic protocols and signaling pathway diagrams offer valuable insights into the chemistry and mechanism of action of this important anti-cancer agent. Further research into novel synthetic routes and purification techniques could lead to more efficient production and potentially new therapeutic applications.

In-Depth Technical Guide: The Discovery and Medicinal Chemistry of CEP-28122

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and medicinal chemistry of CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). The information is compiled from seminal research publications and patent literature to serve as a detailed resource for professionals in drug development and oncology research.

Introduction

CEP-28122 is a diaminopyrimidine derivative identified as a highly potent, selective, and orally bioavailable inhibitor of ALK.[1][2] Constitutive activation of the ALK receptor tyrosine kinase, resulting from chromosomal translocations, point mutations, or gene amplification, is a key oncogenic driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[3] CEP-28122 was developed to target this constitutively active signaling pathway, thereby inhibiting tumor cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the key quantitative data for CEP-28122, including its in vitro potency, kinase selectivity, and cellular activity.

Table 1: In Vitro Potency of CEP-28122

| Target | Assay Format | IC50 (nM) | Reference |

| Recombinant ALK | TRF Assay | 1.9 | [1][2][4][5] |

| Flt4 | Not Specified | 46 | [5] |

Table 2: Kinase Selectivity Profile of CEP-28122

| Kinase | % Inhibition at 1 µM | Reference |

| A panel of 259 kinases | Generally weak inhibition | [3] |

| 15 kinases | >90% | [3] |

Table 3: Cellular Activity of CEP-28122

| Cell Line | Cancer Type | Assay | Endpoint | IC50 (nM) | Reference |

| Karpas-299 | ALCL | Growth Inhibition | Cell Viability | Not Specified | [1] |

| Sup-M2 | ALCL | Growth Inhibition | Cell Viability | Not Specified | [1] |

| NCI-H2228 | NSCLC | Not Specified | EML4-ALK Phosphorylation Inhibition | Not Specified | [4] |

| NCI-H3122 | NSCLC | Not Specified | EML4-ALK Phosphorylation Inhibition | Not Specified | [4] |

| NB-1 | Neuroblastoma | Not Specified | ALK Phosphorylation Inhibition | Not Specified | [4] |

Signaling Pathway and Mechanism of Action

CEP-28122 exerts its therapeutic effect by inhibiting the constitutive kinase activity of ALK. In cancer cells with ALK genetic alterations, the ALK protein is perpetually active, leading to the phosphorylation of downstream signaling molecules. This aberrant signaling cascade promotes cell proliferation, survival, and tumorigenesis. CEP-28122, as an ATP-competitive inhibitor, binds to the kinase domain of ALK, preventing its autophosphorylation and the subsequent activation of downstream pathways, including the STAT3, PI3K/AKT, and ERK1/2 signaling axes.[1] This ultimately leads to cell cycle arrest and apoptosis in ALK-dependent cancer cells.

Caption: ALK signaling pathway and the inhibitory action of CEP-28122.

Experimental Protocols

Detailed methodologies for the key experiments involved in the characterization of CEP-28122 are provided below. These protocols are based on the descriptions in the primary literature.

Recombinant ALK Time-Resolved Fluorescence (TRF) Assay

This assay was used to determine the in vitro inhibitory activity of CEP-28122 against recombinant ALK kinase.

-

Reagents and Materials:

-

Recombinant ALK enzyme

-

Biotinylated peptide substrate

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-Allophycocyanin (SA-APC)

-

CEP-28122 (or other test compounds)

-

384-well assay plates

-

TRF plate reader

-

-

Procedure:

-

Prepare serial dilutions of CEP-28122 in DMSO and then dilute in assay buffer.

-

Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the recombinant ALK enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

Incubate the reaction mixture for a specified duration (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a detection mixture containing the europium-labeled anti-phosphotyrosine antibody and SA-APC in a buffer containing EDTA.

-

Incubate the plate for at least 60 minutes at room temperature to allow for the development of the detection signal.

-

Read the plate on a TRF plate reader, measuring the emission at both 665 nm (APC) and 615 nm (Europium).

-

Calculate the ratio of the signals (665/615) and determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based ALK Phosphorylation Assay

This assay measures the ability of CEP-28122 to inhibit the phosphorylation of ALK in a cellular context.

-

Reagents and Materials:

-

ALK-positive cancer cell line (e.g., Sup-M2, Karpas-299)

-

Cell culture medium and supplements

-

CEP-28122

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ALK, anti-total-ALK, and a loading control (e.g., anti-GAPDH)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting equipment

-

-

Procedure:

-

Seed the ALK-positive cells in appropriate culture vessels and allow them to adhere or grow to a suitable confluency.

-

Treat the cells with various concentrations of CEP-28122 or DMSO (vehicle control) for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-ALK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total ALK and a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the concentration-dependent inhibition of ALK phosphorylation.

-

Cell Viability/Growth Inhibition Assay

This assay assesses the effect of CEP-28122 on the viability and proliferation of cancer cell lines.

-

Reagents and Materials:

-

ALK-positive and ALK-negative cancer cell lines

-

Cell culture medium and supplements

-

CEP-28122

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

-

96-well cell culture plates

-

Plate reader (luminescence or absorbance)

-

-

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of CEP-28122 or DMSO (vehicle control).

-

Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the percent viability relative to the vehicle-treated control cells.

-

Plot the percent viability against the compound concentration and determine the GI50/IC50 value.

-

In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of CEP-28122 in animal models.

-

Materials and Methods:

-

Immunocompromised mice (e.g., SCID or nude mice)

-

ALK-positive human cancer cell line (e.g., Sup-M2)

-

Matrigel (or similar basement membrane matrix)

-

CEP-28122 formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously implant the ALK-positive cancer cells, often mixed with Matrigel, into the flank of the mice.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer CEP-28122 orally at various dose levels and schedules (e.g., once or twice daily). The control group receives the vehicle.

-

Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to assess target inhibition).

-

Plot the mean tumor volume over time for each group to evaluate the antitumor activity.

-

Medicinal Chemistry and Synthesis

CEP-28122 is a diaminopyrimidine derivative. The synthesis and structure-activity relationship (SAR) studies for this class of compounds are typically detailed in patent literature. A likely synthetic route and key structural features are outlined below, based on related disclosures.

General Synthetic Approach

The synthesis of diaminopyrimidine-based kinase inhibitors often involves a convergent approach where key fragments are prepared separately and then coupled. A plausible retrosynthetic analysis suggests the disconnection at the pyrimidine (B1678525) core, leading to a substituted pyrimidine and a complex amine side chain.

Structure-Activity Relationship (SAR)

-

Pyrimidine Core: The 2,4-diaminopyrimidine (B92962) scaffold serves as a key hinge-binding motif, forming hydrogen bonds with the kinase hinge region.

-

Substituents at C2 and C4: These positions are crucial for potency and selectivity. Large, hydrophobic groups are often tolerated and can occupy the ATP-binding pocket.

-

Solubilizing Groups: The inclusion of moieties like the morpholine (B109124) group can enhance aqueous solubility and improve pharmacokinetic properties.

The specific combination of the bicyclo[2.2.1]hept-5-ene-2-carboxamide and the substituted tetrahydro-5H-benzoannulene moieties in CEP-28122 is the result of extensive optimization to achieve high potency, selectivity, and favorable drug-like properties.

Caption: Key considerations in the medicinal chemistry of diaminopyrimidine ALK inhibitors.

Preclinical Experimental Workflow

The preclinical development of CEP-28122 followed a logical progression from initial hit identification to in vivo proof-of-concept.

References

- 1. Targeting autophagy enhances the anti-tumoral action of crizotinib in ALK-positive anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. STAT3-mediated activation of microRNA cluster 17~92 promotes proliferation and survival of ALK-positive anaplastic large cell lymphoma | Haematologica [haematologica.org]

- 5. WO2001040215A1 - Composes de 2,4-diaminopyrimidine utilises comme immunodepresseurs - Google Patents [patents.google.com]

CEP-28122: A Technical Guide to its Mechanism of Action in ALK-Positive Cancers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) has emerged as a critical molecular target in various human cancers. Constitutive activation of ALK, driven by chromosomal translocations, point mutations, or gene amplification, is a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1] CEP-28122 is a potent and selective, orally active small molecule inhibitor of ALK.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of CEP-28122 in ALK-positive cancers, summarizing key preclinical findings, experimental methodologies, and potential resistance mechanisms.

Core Mechanism of Action

CEP-28122 functions as a competitive inhibitor of the ALK tyrosine kinase. In cancers characterized by ALK gene rearrangements (e.g., EML4-ALK in NSCLC or NPM-ALK in ALCL), the resulting fusion proteins exhibit ligand-independent, constitutive kinase activity. This aberrant signaling activates downstream pathways, primarily the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which collectively promote cell proliferation, survival, and invasion.

CEP-28122 binds to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation of ALK itself (autophosphorylation) and downstream signaling substrates. This blockade of ALK signaling leads to the inhibition of tumor cell growth and the induction of apoptosis in ALK-dependent cancer cells.[1]

Signaling Pathway

Caption: CEP-28122 inhibits ALK fusion protein autophosphorylation, blocking downstream signaling pathways.

Quantitative Preclinical Data

CEP-28122 has demonstrated potent and selective inhibitory activity against ALK in various preclinical models. A summary of the key quantitative data is presented below.

| Assay Type | Cell Line / Model | Target | IC50 / Effect | Reference |

| In Vitro Kinase Assay | Recombinant Enzyme | ALK | 1.9 ± 0.5 nmol/L | [4] |

| Recombinant Enzyme | Rsk2 | 7-19 nmol/L | [4] | |

| Recombinant Enzyme | Rsk3 | 7-19 nmol/L | [4] | |

| Recombinant Enzyme | Rsk4 | 7-19 nmol/L | [4] | |

| Cellular ALK Phosphorylation | Sup-M2 (ALCL) | NPM-ALK | Potent inhibition | [1] |

| Cell Growth Inhibition | ALK-positive cancer cells | ALK | Concentration-dependent inhibition/cytotoxicity | [1] |

| In Vivo Tumor Xenograft | Sup-M2 (ALCL) | NPM-ALK | Sustained tumor regression (55 or 100 mg/kg bid) | [1] |

| NCI-H2228 (NSCLC) | EML4-ALK | Tumor regression (30 and 55 mg/kg bid) | [4] | |

| NCI-H3122 (NSCLC) | EML4-ALK | Tumor stasis and partial regression (55 mg/kg bid) | [4] | |

| NB-1691 (ALK-negative) | - | No effect on tumor growth | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of CEP-28122 are outlined below.

In Vitro Kinase Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of CEP-28122 against recombinant ALK and a panel of other kinases.

-

Methodology: A time-resolved fluorescence (TRF) assay was utilized. The inhibitory activity of CEP-28122 was measured against recombinant ALK kinase activity. For kinase selectivity profiling, the Millipore Kinase Profiler service was used, where the inhibitory activity of CEP-28122 was measured against a panel of 259 protein kinases at a concentration of 1 µmol/L. For kinases showing significant inhibition, IC50 values were determined.[4]

Cellular ALK Tyrosine Phosphorylation Inhibition

-

Objective: To assess the ability of CEP-28122 to inhibit the phosphorylation of the ALK fusion protein within cancer cells.

-

Methodology: ALK-positive human cancer cell lines were treated with varying concentrations of CEP-28122. Cell lysates were then subjected to Western blot analysis using antibodies specific for phosphorylated ALK and total ALK to determine the extent of inhibition.[1]

Cell Growth Inhibition/Cytotoxicity Assays

-

Objective: To evaluate the effect of CEP-28122 on the viability and proliferation of ALK-positive and ALK-negative cancer cell lines.

-

Methodology: Cancer cell lines were seeded in multi-well plates and treated with a range of CEP-28122 concentrations. Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a standard method such as the MTT assay, which measures metabolic activity as an indicator of cell viability.[3][5]

In Vivo Tumor Xenograft Studies

-

Objective: To determine the anti-tumor efficacy of orally administered CEP-28122 in animal models bearing human tumor xenografts.

-

Methodology: Human ALK-positive and ALK-negative cancer cells were subcutaneously implanted into immunodeficient mice (e.g., SCID mice). Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. CEP-28122 was administered orally at specified doses and schedules (e.g., twice daily). Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blot for phospho-ALK).[1][4]

Caption: Preclinical evaluation workflow for CEP-28122.

Potential Mechanisms of Resistance

While specific resistance mechanisms to CEP-28122 have not been extensively reported due to its limited clinical development, resistance to second-generation ALK inhibitors is a well-documented phenomenon. These mechanisms can be broadly categorized as ALK-dependent (secondary mutations in the ALK kinase domain) or ALK-independent (activation of bypass signaling pathways).

ALK-Dependent Resistance

Secondary mutations within the ALK kinase domain can interfere with the binding of ALK inhibitors. The G1202R mutation is a common resistance mechanism to several second-generation ALK inhibitors.[2] Other mutations, such as L1196M (the "gatekeeper" mutation), have also been observed.[2]

ALK-Independent Resistance

Tumor cells can develop resistance by activating alternative signaling pathways that bypass the need for ALK signaling. These bypass tracks can include the activation of other receptor tyrosine kinases, such as EGFR or MET.[6]

Caption: Potential resistance mechanisms to ALK inhibitors like CEP-28122.

Conclusion

CEP-28122 is a highly potent and selective inhibitor of the ALK tyrosine kinase with significant preclinical activity against ALK-positive cancer models.[1] Its mechanism of action involves the direct inhibition of the constitutively active ALK fusion protein, leading to the suppression of downstream oncogenic signaling pathways and subsequent tumor cell death. While the clinical development of CEP-28122 appears to be limited, the preclinical data highlight its potential as a therapeutic agent for ALK-driven malignancies. Understanding the mechanisms of action and potential resistance pathways of ALK inhibitors like CEP-28122 is crucial for the continued development of effective targeted therapies for patients with ALK-positive cancers.

References

- 1. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer. [themednet.org]

- 2. oaepublish.com [oaepublish.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Optimizing the Detection of Lung Cancer Patients Harboring Anaplastic Lymphoma Kinase (ALK) Gene Rearrangements Potentially Suitable for ALK Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity and Kinetics of CEP-28122 to ALK

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). While specific kinetic data such as association (k_on) and dissociation (k_off) rates for CEP-28122 are not publicly available, this document synthesizes the available inhibitory potency data and presents standardized, detailed experimental protocols for determining binding affinity and kinetics. Additionally, it visualizes the critical ALK signaling pathway and a representative experimental workflow.

Quantitative Data Summary

CEP-28122 has demonstrated high potency against ALK in both enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) is a key measure of its effectiveness. The available data is summarized in the table below.

| Parameter | Value | Assay Type | Source |

| IC50 | 1.9 nM | Enzymatic (recombinant ALK kinase activity) | [1][2][3] |

| IC50 | ~30 nM | Cellular (in ALK-positive cancer cell lines) | [2] |

Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. A lower IC50 value indicates a higher potency. The difference between the enzymatic and cellular IC50 values can be attributed to factors such as cell membrane permeability, off-target effects, and cellular metabolism of the compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding affinity and kinetics of small molecule inhibitors to protein kinases like ALK. While specific protocols for CEP-28122 have not been published, these represent the industry-standard approaches.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure real-time biomolecular interactions. It allows for the determination of the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).

Objective: To determine the k_on, k_off, and K_d of CEP-28122 for the ALK kinase domain.

Materials:

-

Recombinant human ALK kinase domain (purified)

-

CEP-28122 (dissolved in an appropriate solvent, e.g., DMSO)

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Chip Immobilization:

-

Activate the carboxymethylated dextran (B179266) surface of the sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject the purified recombinant ALK kinase domain (at a concentration of 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

-

A reference flow cell should be prepared similarly but without the ALK protein to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a series of dilutions of CEP-28122 in running buffer, typically ranging from 0.1 to 100 times the expected K_d. Include a buffer-only (zero concentration) injection for baseline subtraction.

-

Inject the different concentrations of CEP-28122 over the immobilized ALK and reference flow cells at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association of the compound in real-time.

-

After the association phase, switch to running buffer alone and monitor the dissociation of the compound.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

The fitting will yield the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).

-

Isothermal Titration Calorimetry (ITC) for Binding Affinity and Thermodynamics

ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule. This technique provides the binding affinity (K_a or K_d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Objective: To determine the thermodynamic parameters of CEP-28122 binding to the ALK kinase domain.

Materials:

-

Recombinant human ALK kinase domain (purified and extensively dialyzed against the ITC buffer)

-

CEP-28122 (dissolved in the final dialysis buffer)

-

Isothermal titration calorimeter

-

ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

Procedure:

-

Sample Preparation:

-

Prepare the ALK protein solution at a concentration typically 10-20 times the expected K_d.

-

Prepare the CEP-28122 solution at a concentration 10-15 times that of the ALK protein.

-

Ensure both the protein and the compound are in identical buffer solutions to minimize heat of dilution effects. Degas both solutions before use.

-

-

ITC Experiment:

-

Load the ALK protein solution into the sample cell of the calorimeter.

-

Load the CEP-28122 solution into the injection syringe.

-

Set the experimental temperature (e.g., 25 °C).

-

Perform a series of small, sequential injections (e.g., 2-10 µL) of the CEP-28122 solution into the ALK solution.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of CEP-28122 to ALK.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) using the analysis software provided with the instrument.

-

The fitting will provide the stoichiometry of binding (n), the binding constant (K_a, from which K_d can be calculated as 1/K_a), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can be calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(K_a).

-

Visualizations

ALK Signaling Pathway and Inhibition by CEP-28122

The following diagram illustrates the major signaling cascades activated by oncogenic ALK fusion proteins and the point of inhibition by CEP-28122. Constitutively active ALK leads to the activation of several downstream pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways, which promote cell proliferation, survival, and inhibit apoptosis. CEP-28122, as an ATP-competitive inhibitor, binds to the kinase domain of ALK, preventing its autophosphorylation and the subsequent activation of these downstream effectors.

ALK signaling pathway and CEP-28122 inhibition.

Experimental Workflow for Binding Kinetics Analysis

The following diagram outlines a typical workflow for determining the binding kinetics of a small molecule inhibitor to its target kinase using Surface Plasmon Resonance (SPR).

Workflow for SPR-based binding kinetics analysis.

References

The Potent and Selective ALK Inhibitor CEP-28122: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

CEP-28122 is a potent and selective, orally bioavailable small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in various cancers. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of CEP-28122, summarizing key data and experimental methodologies to support further research and development efforts.

Pharmacodynamics: Potent and Selective Inhibition of ALK Signaling

CEP-28122 demonstrates potent enzymatic and cellular activity against ALK. Its pharmacodynamic profile is characterized by selective inhibition of ALK phosphorylation and downstream signaling pathways, leading to growth inhibition and apoptosis in ALK-dependent cancer cells.

In Vitro Potency and Selectivity

CEP-28122 is a highly potent inhibitor of recombinant ALK with a reported IC50 of 1.9 nM.[1][2][3][4][5][6] Kinase selectivity profiling against a broad panel of other kinases revealed a high degree of selectivity for ALK. While it showed some activity against Rsk2, 3, and 4 (IC50 values of 7–19 nmol/L), the IC50 values for other kinases were at least 10-fold higher than that for ALK, underscoring its targeted mechanism of action.[1]

| Target | IC50 (nmol/L) |

| ALK | 1.9 ± 0.5 |

| Rsk2 | 7 |

| Rsk3 | 19 |

| Rsk4 | 19 |

| Data sourced from Cheng et al., 2012[1] |

Cellular Activity

In cellular assays, CEP-28122 effectively inhibited the growth of various ALK-positive cancer cell lines, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[7] This anti-proliferative effect was concentration-dependent and correlated with the inhibition of ALK phosphorylation and the activation of apoptosis, as evidenced by increased caspase 3/7 activity.[3]

| Cell Line | Cancer Type | ALK Status | Growth Inhibition (IC50) |

| Karpas-299 | ALCL | NPM-ALK Fusion | Data not specified |

| Sup-M2 | ALCL | NPM-ALK Fusion | Data not specified |

| NCI-H2228 | NSCLC | EML4-ALK Fusion | Data not specified |

| NCI-H3122 | NSCLC | EML4-ALK Fusion | Data not specified |

| NB-1 | Neuroblastoma | ALK Amplified | Data not specified |

| SH-SY5Y | Neuroblastoma | ALK Mutation (F1174L) | Data not specified |

| Concentration-dependent growth inhibition was observed in these cell lines.[3][5] Specific IC50 values for growth inhibition are not detailed in the provided search results. |

In Vivo Pharmacodynamics and Antitumor Efficacy

Oral administration of CEP-28122 in mouse xenograft models of ALK-positive cancers resulted in a dose-dependent inhibition of ALK phosphorylation in tumors.[7] A single oral dose of 30 mg/kg led to over 90% inhibition of ALK phosphorylation for more than 12 hours.[7] This sustained target engagement translated into significant dose-dependent antitumor activity.[1] In a Sup-M2 ALCL xenograft model, twice-daily oral administration of CEP-28122 at doses of 30 mg/kg or higher led to complete or near-complete tumor regression.[1][7] Notably, in some studies, sustained tumor regression was observed for over 60 days after treatment cessation, suggesting complete tumor eradication.[1][7] CEP-28122 showed minimal antitumor activity in ALK-negative tumor models, further confirming its on-target activity.[7]

Pharmacokinetics: Favorable Oral Bioavailability

Preclinical studies in mice have indicated that CEP-28122 possesses a favorable pharmacokinetic profile, including good oral bioavailability.[7] However, specific quantitative parameters such as Cmax, Tmax, half-life, clearance, and volume of distribution are not detailed in the publicly available literature. The compound was well-tolerated in mice and rats in preclinical studies.[7]

| Parameter | Value | Species |

| Oral Bioavailability | Favorable (exact percentage not specified) | Mouse |

| Target Inhibition (in vivo) | >90% for >12h at 30 mg/kg (single dose) | Mouse |

| Qualitative pharmacokinetic data sourced from Cheng et al., 2012[7] |

Signaling Pathways and Experimental Workflows

ALK Signaling Pathway Inhibition by CEP-28122

Constitutively active ALK, resulting from genetic alterations, drives tumorigenesis through the activation of multiple downstream signaling pathways. CEP-28122 exerts its therapeutic effect by inhibiting ALK, thereby blocking these critical survival and proliferation signals. Key downstream effectors of ALK that are inhibited by CEP-28122 include STAT3, AKT, and ERK1/2.[3]

Caption: Inhibition of ALK signaling by CEP-28122.

Experimental Workflow for In Vivo Antitumor Activity Assessment

The in vivo efficacy of CEP-28122 was evaluated using a standard subcutaneous xenograft mouse model. This workflow is crucial for determining the therapeutic potential of the compound in a living organism.

Caption: Workflow for assessing in vivo antitumor activity.

Detailed Experimental Protocols

A summary of the key experimental methodologies used to characterize CEP-28122 is provided below.

Recombinant Kinase Assay (Time-Resolved Fluorescence - TRF)

-

Objective: To determine the in vitro inhibitory activity of CEP-28122 against recombinant ALK and other kinases.

-

Methodology: The IC50 of CEP-28122 for recombinant ALK was determined using an enzyme-based Time-Resolved Fluorescence (TRF) assay.[1] For broader kinase selectivity, the inhibitory activity of CEP-28122 was tested against a panel of 259 protein kinases at a concentration of 1 µmol/L using the Millipore Kinase Profiler service.[1]

Cell Proliferation and Apoptosis Assays

-

Objective: To assess the effect of CEP-28122 on the growth and survival of ALK-positive cancer cells.

-

Methodology: ALK-positive human cancer cell lines were treated with varying concentrations of CEP-28122 for 48 hours.[3] Cell viability and growth inhibition were measured. Apoptosis was quantified by measuring caspase 3/7 activation.[3]

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the in vivo antitumor efficacy and pharmacodynamics of orally administered CEP-28122.

-

Animal Model: Severe combined immunodeficient (SCID) mice were used.[1]

-

Tumor Implantation: Exponentially growing ALK-positive human cancer cells (e.g., Sup-M2) were implanted subcutaneously into the flanks of the mice.[1]

-

Treatment: Once tumors reached a specified volume, mice were treated orally with CEP-28122 or a vehicle control, typically on a twice-daily dosing schedule.[1][7]

-

Efficacy Assessment: Tumor volumes and mouse body weights were measured regularly to assess antitumor activity and toxicity.[1]

-

Pharmacodynamic Assessment: For pharmacodynamic studies, tumors were collected at various time points after CEP-28122 administration to measure the levels of phosphorylated ALK and downstream signaling proteins via immunoblotting.[7]

Conclusion

CEP-28122 is a highly potent and selective ALK inhibitor with a promising preclinical profile. It demonstrates robust, on-target activity, leading to significant tumor regression in in vivo models of ALK-positive cancers. Its favorable oral bioavailability further supports its potential as a therapeutic agent. The detailed pharmacodynamic and pharmacokinetic data, along with the established experimental protocols, provide a solid foundation for further investigation and clinical development of CEP-28122 or structurally related ALK inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. (PDF) CEP-28122, a Highly Potent and Selective Orally [research.amanote.com]

- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 4. Anaplastic lymphoma kinase (ALK) activates Stat3 and protects hematopoietic cells from cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of ERK-BIM and STAT3-survivin signaling pathways in ALK inhibitor-induced apoptosis in EML4-ALK-positive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphoproteomic analysis of anaplastic lymphoma kinase (ALK) downstream signaling pathways identifies signal transducer and activator of transcription 3 as a functional target of activated ALK in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability Properties of CEP-28122

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability properties of CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). The information herein is intended to support researchers, scientists, and drug development professionals in the handling, formulation, and experimental use of this compound.

Introduction to CEP-28122

CEP-28122 is a small molecule inhibitor targeting the ALK receptor tyrosine kinase.[1] Constitutive activation of ALK is a known oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma. CEP-28122 has demonstrated the ability to inhibit ALK phosphorylation and its downstream signaling pathways, leading to cytotoxic effects in ALK-positive cancer cells.[1] The compound is available as a free base and as a mesylate salt, with the salt form generally exhibiting enhanced aqueous solubility and stability.[2]

Solubility Profile

The solubility of a compound is a critical parameter for its use in in-vitro and in-vivo studies. Below is a summary of the known solubility properties of CEP-28122 and its mesylate salt.

Quantitative Solubility Data

| Form | Solvent | Solubility | Molar Concentration (approx.) | Notes |

| CEP-28122 (Free Base) | DMSO | ≤30 mg/mL[1] | ~55.6 mM | - |

| Dimethyl Formamide (DMF) | 12 mg/mL[1] | ~22.3 mM | - | |

| CEP-28122 Mesylate Salt | DMSO | 6.4 mg/mL[3] | ~10.08 mM | Sonication is recommended for dissolution.[3] |

Qualitative Solubility Information

-

Aqueous Solubility : The mesylate salt of CEP-28122 is noted to have enhanced water solubility compared to the free base.[2]

-

Acidic Solutions : CEP-28122 is reported to be soluble in 0.1N HCl (aqueous).

Stability Profile

Understanding the stability of CEP-28122 is crucial for ensuring the integrity of experimental results and for developing stable formulations.

Storage Recommendations

| Form | Condition | Storage Temperature | Duration |

| This compound (Powder) | Solid | -20°C | 3 years |

| This compound (In Solvent) | In Solution | -80°C | 1 year |

Experimental Protocols

The following are representative protocols for determining the solubility and stability of a small molecule inhibitor like CEP-28122, based on standard pharmaceutical industry practices and regulatory guidelines.

Kinetic Solubility Determination (Shake-Flask Method)

Objective: To determine the kinetic aqueous solubility of CEP-28122.

Methodology:

-

Preparation of Stock Solution: A high-concentration stock solution of CEP-28122 (e.g., 10 mM) is prepared in 100% DMSO.

-

Serial Dilution: The stock solution is serially diluted in DMSO to create a range of concentrations.

-

Incubation: An aliquot of each DMSO solution is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well microplate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Equilibration: The microplate is sealed and shaken at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours) to allow for precipitation of the compound.

-

Separation of Undissolved Compound: The plate is centrifuged at high speed to pellet any precipitate.

-

Quantification: A sample of the supernatant from each well is carefully removed and the concentration of the dissolved compound is determined. This can be done using a validated analytical method such as:

-

UV/Vis Spectroscopy: The absorbance of the solution is measured at the λmax of CEP-28122 and the concentration is calculated based on a standard curve.

-

LC-MS/MS: The supernatant is further diluted and analyzed by liquid chromatography-tandem mass spectrometry for more sensitive and specific quantification.

-

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution.

Stability Testing under ICH Guidelines

Objective: To evaluate the stability of CEP-28122 under various environmental conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[4]

Methodology:

-

Sample Preparation: Multiple batches of CEP-28122 (as a solid and in solution) are prepared and stored in appropriate containers.

-

Storage Conditions: The samples are stored under the following conditions:

-

Forced Degradation (Stress Testing): To identify potential degradation products and pathways, CEP-28122 is subjected to the following stress conditions:[6][7]

-

Acid Hydrolysis: 0.1N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 80°C for 48 hours.

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]

-

-

Time Points for Analysis: Samples are pulled from the stability chambers at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term stability; 0, 1, 3, 6 months for accelerated stability).

-

Analytical Testing: At each time point, the samples are analyzed for:

-

Appearance: Visual inspection for any changes in physical state, color, or clarity.

-

Assay: Quantification of the remaining CEP-28122 using a stability-indicating HPLC method.

-

Degradation Products: Identification and quantification of any impurities or degradation products.

-

-

Data Evaluation: The rate of degradation is determined, and the shelf-life or retest period is established based on the time it takes for the concentration of CEP-28122 to decrease to a predefined limit (e.g., 90% of the initial concentration).

Mechanism of Action and Signaling Pathway

CEP-28122 functions as an inhibitor of the ALK receptor tyrosine kinase. In various cancer types, genetic alterations such as chromosomal translocations, gene amplifications, or point mutations lead to the constitutive activation of ALK. This aberrant signaling drives cell proliferation, survival, and differentiation through the activation of several downstream pathways. CEP-28122 has been shown to inhibit the phosphorylation of ALK and its key downstream effectors, including STAT3, Akt, and ERK1/2.[8][9]

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (1022958-60-6 free base) | ALK | TargetMol [targetmol.com]

- 4. database.ich.org [database.ich.org]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. longdom.org [longdom.org]

- 7. biopharminternational.com [biopharminternational.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to CEP-28122: A Comparative Analysis of the Mesylate Salt and Freebase Forms for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-28122 is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that is a key oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] As with many small molecule inhibitors, the physicochemical properties of CEP-28122 can be modified by preparing different solid forms, such as the freebase or various salts. This technical guide provides an in-depth comparison of the mesylate salt and freebase forms of CEP-28122 to aid researchers in selecting the most appropriate form for their studies and to offer insights into their respective characteristics. While detailed comparative data in the public domain is limited, this guide synthesizes available information and discusses the general principles governing the properties of freebase versus salt forms.

Physicochemical Properties: Mesylate Salt vs. Freebase

The choice between a freebase and a salt form of a drug candidate is a critical decision in drug development, primarily influencing properties like solubility, stability, and bioavailability. For CEP-28122, both the freebase and a mesylate salt have been utilized in preclinical research.[2]

General Considerations:

-

Solubility: Salt forms of weakly basic compounds like CEP-28122 are generally more soluble in aqueous media than the corresponding freebase, particularly at acidic to neutral pH.[3] This is because the salt is already ionized, facilitating dissolution. The mesylate anion is a common counterion used to improve the solubility and dissolution rate of basic drugs.

-

Stability: Salt formation can enhance the chemical and physical stability of a compound. The crystalline lattice of a salt can offer protection against degradation from factors such as heat, light, and humidity.

-

Hygroscopicity: The tendency to absorb moisture from the air can differ significantly between a freebase and its salts, which can impact handling, formulation, and long-term storage.

Quantitative Data

Publicly available, direct comparative studies on the physicochemical properties of CEP-28122 mesylate salt versus its freebase are scarce. However, some data has been reported by commercial suppliers.

| Property | This compound | CEP-28122 Freebase | Reference(s) |

| Molecular Formula | C₂₉H₃₉ClN₆O₆S | C₂₈H₃₅ClN₆O₃ | [4] |

| Molecular Weight | 635.17 g/mol | 539.07 g/mol | [4] |

| Solubility in DMSO | 6.4 mg/mL | ≤30 mg/mL | [4][5] |

| Solubility in Dimethyl Formamide | Not Reported | 12 mg/mL | [5] |

Note: The solubility data is sourced from commercial suppliers and may vary between batches and suppliers. It is recommended to perform in-house solubility testing for specific experimental needs.

Biological Activity and In Vivo Use

CEP-28122 is a highly potent ALK inhibitor with an IC₅₀ of approximately 1.9 nM in enzymatic assays.[1][6] It effectively inhibits ALK phosphorylation in cellular assays and demonstrates robust anti-tumor activity in preclinical xenograft models of ALK-positive cancers.[2]

A key publication by Cheng et al. (2012) states that for all in vivo experiments, "either the free base or the mesylate-HCl salt with 97% or more purity was used."[2] This indicates that both forms are biologically active in vivo and that the choice of form was likely dictated by formulation requirements for oral administration rather than inherent differences in efficacy. The ability to use either form suggests that, once dissolved and absorbed, they likely exhibit comparable systemic activity.

| Parameter | Value | Reference(s) |

| ALK Enzymatic IC₅₀ | 1.9 nM | [1][6] |

| Cellular ALK Phosphorylation Inhibition | Potent, concentration-dependent | [2] |

| In Vivo Efficacy | Dose-dependent tumor regression in ALK-positive xenograft models | [2] |

Signaling Pathway

CEP-28122 exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK tyrosine kinase. This, in turn, blocks the downstream signaling pathways that promote cell proliferation and survival.

Caption: ALK signaling pathway and the inhibitory action of CEP-28122.

Experimental Protocols

In Vitro ALK Kinase Inhibition Assay

This protocol is a general representation based on typical kinase assays described in the literature.[7]

Caption: Workflow for an in vitro ALK kinase inhibition assay.

Methodology:

-

Plate Coating: 96-well microtiter plates are coated with a substrate for ALK, such as a synthetic polymer of glutamic acid and tyrosine.

-

Compound Addition: CEP-28122 (either mesylate salt or freebase, dissolved in a suitable solvent like DMSO) is added to the wells in a series of dilutions.

-

Enzyme Addition: Recombinant ALK enzyme is added to each well.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.

-

Detection: The level of substrate phosphorylation is quantified. This is typically done using an ELISA-based method, where an anti-phosphotyrosine antibody conjugated to an enzyme (like horseradish peroxidase, HRP) is added. Following a wash step, a chromogenic substrate for HRP is added, and the resulting color change is measured using a plate reader.

-

Data Analysis: The absorbance values are used to calculate the percent inhibition of ALK activity at each concentration of CEP-28122, and the IC₅₀ value is determined.

In Vivo Tumor Xenograft Model

This protocol is a generalized procedure based on studies of ALK inhibitors in mouse models.[2]

Caption: Workflow for an in vivo tumor xenograft study.

Methodology:

-

Cell Culture: ALK-positive human cancer cell lines (e.g., Sup-M2 for ALCL, NCI-H2228 for NSCLC) are cultured under standard conditions.

-

Cell Implantation: A suspension of the cancer cells is subcutaneously injected into the flank of immunocompromised mice (e.g., SCID or nude mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

-

Drug Administration: CEP-28122, formulated in a suitable vehicle, is administered to the treatment groups. The route of administration is typically oral gavage.[1] The control group receives the vehicle alone. Both the mesylate salt and freebase forms can be used, with the choice likely depending on the required solubility and stability in the chosen vehicle.

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week).

-

Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration of treatment. The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group.

Conclusion and Recommendations

Both the mesylate salt and the freebase form of CEP-28122 are potent inhibitors of ALK and have been successfully used in preclinical research. The choice between the two forms for a particular experiment will likely depend on practical considerations related to formulation and handling.

-

For in vitro studies where the compound is dissolved in an organic solvent like DMSO, either form is likely to be suitable, although the higher reported solubility of the freebase in DMSO might be advantageous for preparing high-concentration stock solutions.

-

For in vivo studies, particularly those involving oral administration, the mesylate salt may offer advantages in terms of aqueous solubility and dissolution rate, which can be crucial for achieving adequate oral bioavailability. However, as both forms have been used, the final choice may depend on the specific formulation vehicle and the required dose.

It is highly recommended that researchers perform their own characterization of the specific batch of CEP-28122 they are using, including solubility and stability in their experimental systems, to ensure reliable and reproducible results. While this guide provides a comprehensive overview based on available data, empirical testing remains essential for rigorous scientific investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound (1022958-60-6 free base) | ALK | TargetMol [targetmol.com]

- 5. apexbt.com [apexbt.com]

- 6. cenmed.com [cenmed.com]

- 7. aacrjournals.org [aacrjournals.org]

Structural Analysis of CEP-28122 Bound to Anaplastic Lymphoma Kinase (ALK): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical target in oncology. Constitutive activation of ALK through genetic alterations such as chromosomal translocations, gene amplification, or point mutations is a known driver in several cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1] CEP-28122 is a potent and selective, orally active inhibitor of ALK.[1][2][3] This technical guide provides a comprehensive overview of the structural and quantitative aspects of the interaction between CEP-28122 and ALK, based on available preclinical data. While a public crystal structure of the CEP-28122-ALK complex is not available, this document synthesizes key inhibitory data, outlines relevant experimental methodologies, and presents the canonical ALK signaling pathway.

CEP-28122: Potency and Selectivity Profile

CEP-28122, a diaminopyrimidine derivative, demonstrates high potency against ALK in both enzymatic and cellular assays.[2] Its inhibitory activity has been quantified against recombinant ALK and in various ALK-positive cancer cell lines.

Table 1: In Vitro Inhibitory Activity of CEP-28122

| Assay Type | Target | Cell Line | IC50 (nmol/L) |

| Enzymatic TRF Assay | Recombinant ALK | - | 1.9 ± 0.5[2] |

| Cellular Phosphorylation | NPM-ALK | Sup-M2 | 20 - 30[2] |

| Cellular Phosphorylation | NPM-ALK | Karpas-299 | 20 - 30[2] |

| Cellular Phosphorylation | EML4-ALK | NCI-H2228 | Similar potency to NPM-ALK[2] |

| Cellular Phosphorylation | EML4-ALK | NCI-H3122 | Similar potency to NPM-ALK[2] |

| Cellular Phosphorylation | Full-length ALK | NB-1 | Similar potency to NPM-ALK[2] |

Table 2: Growth Inhibition and Cytotoxicity of CEP-28122 in ALK-Positive Cell Lines

| Cell Line | Cancer Type | ALK Status | Effect |

| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK positive | Concentration-dependent growth inhibition and caspase 3/7 activation[2] |

| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK positive | Concentration-dependent growth inhibition and caspase 3/7 activation[2] |

| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK positive | Concentration-dependent growth inhibition[2] |

| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK positive | Concentration-dependent growth inhibition[2] |

| NB-1 | Neuroblastoma | Gene-amplified WT ALK | Significant growth inhibition[2] |

| SH-SY5Y | Neuroblastoma | Activating mutation (F1174L) | Significant growth inhibition[2] |

| NB-1643 | Neuroblastoma | Activating mutation (R1275Q) | Significant growth inhibition[2] |

CEP-28122 exhibits high selectivity for ALK. When tested against a panel of 259 protein kinases at a concentration of 1 µmol/L, significant inhibition of other kinases was minimal, underscoring its specificity.[2]

Structural Insights into the ALK Kinase Domain and Inhibitor Binding

While the specific crystal structure of CEP-28122 bound to ALK is not publicly available, the crystal structures of ALK in complex with other ATP-competitive inhibitors such as PHA-E429 and NVP-TAE684 provide a framework for understanding the binding interactions within the ALK active site.[4] These structures reveal key features of the ALK ATP-binding pocket that are likely exploited by potent inhibitors like CEP-28122.[4] Computational homology modeling has also been shown to be a useful tool for the rational design of selective ALK inhibitors, further elucidating the structural basis of inhibitor binding.

ALK Signaling Pathways

Constitutive activation of ALK, either through fusion proteins or activating mutations, leads to the activation of several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The primary signaling pathways activated by ALK include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[5][6][7] CEP-28122 effectively suppresses the phosphorylation of downstream effectors of ALK, such as STAT3, Akt, and ERK1/2 in ALK-positive cancer cells.[2]

Experimental Protocols

Recombinant ALK Kinase Assay (Time-Resolved Fluorescence - TRF)

The in vitro inhibitory activity of CEP-28122 against recombinant ALK was determined using a time-resolved fluorescence (TRF) based assay, which is a modification of an ELISA protocol.[2]

Protocol Steps:

-

Plate Coating: 96-well microtiter plates are coated with a substrate, such as recombinant human PLC-γ/GST.

-

Reaction Mixture Addition: A kinase reaction mixture is prepared containing buffer (e.g., 20 mmol/L HEPES, pH 7.2), 1 mmol/L ATP, 5 mmol/L MnCl2, 0.1% bovine serum albumin (BSA), 2.5% dimethyl sulfoxide (B87167) (DMSO), and the test compound (CEP-28122) at various concentrations.[4] This mixture is added to the coated plates.

-

Enzyme Addition: The kinase reaction is initiated by adding recombinant GST-ALK to the wells.[4]

-

Incubation and Detection: The plates are incubated to allow for substrate phosphorylation. Following incubation, the plates are washed, and a Europium-labeled anti-phosphotyrosine antibody is added to detect the phosphorylated substrate. After another incubation and wash step, an enhancement solution is added, and the time-resolved fluorescence is measured, which correlates with kinase activity.

Cellular ALK Phosphorylation Assay

The inhibitory effect of CEP-28122 on ALK autophosphorylation in a cellular context is determined by treating ALK-positive cancer cell lines with the compound followed by immunoblot analysis.[2]

Protocol Steps:

-

Cell Culture and Treatment: ALK-positive cells (e.g., Sup-M2, Karpas-299) are cultured and treated with varying concentrations of CEP-28122 for a specified period (e.g., 2 hours).[2]

-

Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

-

Immunoblotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ALK (e.g., phospho-ALK (Y664)) and total ALK.[2]

-

Analysis: The levels of phosphorylated ALK are quantified and normalized to total ALK to determine the concentration-dependent inhibition and calculate the cellular IC50 value.

Conclusion

CEP-28122 is a highly potent and selective inhibitor of ALK, demonstrating significant antitumor activity in preclinical models of ALK-driven cancers. While direct structural data of its binding mode remains to be publicly elucidated, the available biochemical and cellular data strongly support its mechanism as a direct inhibitor of ALK kinase activity. The methodologies outlined in this guide provide a basis for the continued investigation and characterization of this and other next-generation ALK inhibitors. Further structural studies would be invaluable in refining the design of novel therapeutics to overcome potential resistance mechanisms.

References

- 1. Machine Learning and Integrative Structural Dynamics Identify Potent ALK Inhibitors from Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ALK ALK receptor tyrosine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Deciphering the Shared and Specific Drug Resistance Mechanisms of Anaplastic Lymphoma Kinase via Binding Free Energy Computation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structures of anaplastic lymphoma kinase in complex with ATP competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. genecards.org [genecards.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. axonmedchem.com [axonmedchem.com]

CEP-28122 Beyond ALK: An In-depth Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the target selectivity profile of CEP-28122, a potent, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK). While primarily recognized for its high affinity for ALK, a thorough understanding of its off-target interactions is crucial for predicting potential therapeutic applications and anticipating adverse effects. This document collates and presents the quantitative data on CEP-28122's kinase inhibition spectrum, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

CEP-28122 is a highly selective inhibitor of ALK with an IC50 of 1.9 nM in enzymatic assays.[1] Kinase profiling against a broad panel of 259 kinases revealed that at a concentration of 1 µM, CEP-28122 demonstrates significant inhibition (>90%) against only a small subset of kinases, underscoring its high selectivity.[1] Notably, besides ALK, CEP-28122 shows potent inhibition of the RSK kinase family (RSK2, RSK3, and RSK4) with IC50 values in the low nanomolar range.[1] This document provides a detailed breakdown of these interactions and the methodologies used to determine them, offering valuable insights for researchers in oncology and kinase inhibitor development.

Target Selectivity Profile of CEP-28122

The kinase selectivity of CEP-28122 was extensively evaluated, and the findings are summarized below. The primary screening was conducted at a concentration of 1 µM against a panel of 259 kinases. For kinases exhibiting greater than 90% inhibition in the initial screen, IC50 values were subsequently determined.

| Kinase Target | IC50 (nM) | Assay Type |

| Primary Target | ||

| ALK | 1.9 | TRF-based enzymatic assay |

| Secondary Targets (>90% inhibition at 1 µM) | ||

| RSK2 | 12 | Radiometric assay |

| RSK3 | 7 | Radiometric assay |

| RSK4 | 17 | Radiometric assay |

| Flt4 | 46 | TRF-based enzymatic assay |

Note: The complete list of the 259 kinases screened and their respective percentage inhibition at 1 µM can be found in the supplementary materials of the primary publication by Cheng et al., Molecular Cancer Therapeutics, 2012.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TRF)

Objective: To determine the half-maximal inhibitory concentration (IC50) of CEP-28122 against recombinant ALK and other kinases.

Methodology:

-

Reaction Mixture Preparation: The kinase reactions were performed in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

-

Enzyme and Substrate: Recombinant human ALK enzyme was incubated with a biotinylated poly-Glu-Tyr (4:1) substrate and ATP.

-

Inhibitor Addition: CEP-28122 was serially diluted in DMSO and added to the reaction mixture. The final DMSO concentration was kept constant at 1%.

-

Reaction Initiation and Incubation: The reaction was initiated by the addition of ATP and incubated at room temperature for a specified period (typically 60 minutes).

-

Detection: The reaction was stopped by the addition of an EDTA-containing buffer. Phosphorylated substrate was detected using a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

-

Data Analysis: The TRF signal was measured using a suitable plate reader. IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.

Cellular ALK Phosphorylation Assay

Objective: To assess the ability of CEP-28122 to inhibit ALK autophosphorylation in a cellular context.

Methodology:

-

Cell Culture: ALK-positive human anaplastic large-cell lymphoma (ALCL) cell lines (e.g., Karpas-299, SUP-M2) or non-small cell lung cancer (NSCLC) cell lines (e.g., NCI-H3122) were cultured in appropriate media supplemented with fetal bovine serum.

-

Compound Treatment: Cells were treated with varying concentrations of CEP-28122 or vehicle (DMSO) for a specified duration (e.g., 2-4 hours).

-

Cell Lysis: Following treatment, cells were washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates was determined using a BCA protein assay.

-

Immunoblotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies specific for phosphorylated ALK (e.g., pALK Tyr1604) and total ALK.

-

Detection and Analysis: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software, and the ratio of phosphorylated ALK to total ALK was calculated.

Signaling Pathways and Experimental Workflows

Caption: ALK signaling pathway and the inhibitory action of CEP-28122.

Caption: Experimental workflow for determining kinase selectivity profile.

Caption: Relationship between target selectivity and potential effects.

References

The Metabolic Fate of CEP-28122: A Review of Publicly Available Data

Despite its documented potency as an Anaplastic Lymphoma Kinase (ALK) inhibitor for targeted cancer therapy, detailed public information regarding the in vitro and in vivo metabolism of CEP-28122 is strikingly scarce. Extensive searches of scientific literature and public databases did not yield specific studies on its biotransformation, metabolite identification, or the precise metabolic pathways it undergoes.

CEP-28122 is recognized as a highly potent and selective, orally bioavailable inhibitor of ALK.[1][2][3] Its primary mechanism of action involves the inhibition of ALK tyrosine phosphorylation, which has shown significant antitumor activity in preclinical models of ALK-positive cancers.[3][4][5] While its favorable pharmacokinetic profile is often mentioned in broader studies, the specific metabolic processes that contribute to this profile are not elaborated upon.[3][4]

This technical guide aims to provide a comprehensive overview of what is publicly known about CEP-28122 and to frame the context for the type of metabolic studies that would typically be conducted for a compound of this nature. In the absence of specific data for CEP-28122, this document will outline the standard experimental protocols and data presentation formats used in drug metabolism research, which would be applicable to understanding the biotransformation of this compound.

Hypothetical Metabolic Pathways and Experimental Workflows

To illustrate the processes by which a compound like CEP-28122 would be metabolically characterized, the following sections present generalized experimental workflows and potential metabolic pathways. It is crucial to note that these are representative examples and do not reflect actual experimental data for CEP-28122.

General Experimental Workflow for Metabolism Studies

A typical workflow to investigate the metabolism of a new chemical entity (NCE) such as CEP-28122 would involve a series of in vitro and in vivo experiments.

Potential Phase I and Phase II Metabolic Pathways

Drug metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. For a complex molecule like CEP-28122, multiple metabolic transformations would be anticipated.

Standard Experimental Protocols

The following are detailed, albeit generalized, methodologies that would be employed to study the metabolism of CEP-28122.

In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate of metabolic degradation of CEP-28122 by Phase I enzymes.

Methodology:

-

Incubation: CEP-28122 (typically at a concentration of 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4) at 37°C.

-

Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-generating system.

-

Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Metabolite Identification in Hepatocytes

Objective: To identify the major Phase I and Phase II metabolites of CEP-28122.

Methodology:

-

Incubation: CEP-28122 is incubated with cryopreserved human hepatocytes in a suitable culture medium at 37°C in a humidified incubator with 5% CO2.

-